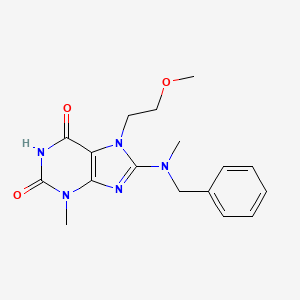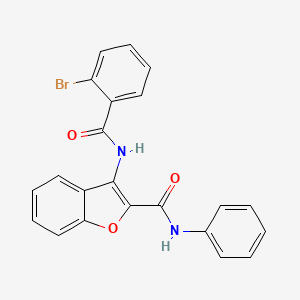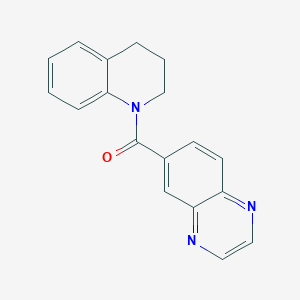![molecular formula C15H22N4O2S B2368040 2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1171366-44-1](/img/structure/B2368040.png)
2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole and its derivatives are known for their diverse pharmacological properties, including antibacterial, antiviral, antidiabetic, and anticancer activities
Mechanism of Action
Target of Action
The primary target of the compound 2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is the central nervous system (CNS). It is known to interact with gamma amino butyric acid (GABA), a neurotransmitter that induces CNS depression .
Mode of Action
The compound this compound interacts with its targets by enhancing the activity of GABA. This interaction results in the slowing down of the CNS, thereby intensifying inhibitory effects on the CNS .
Biochemical Pathways
The compound this compound affects the GABA neurotransmission pathway. By increasing the affinity of GABA receptors, it potentiates GABA neurotransmission, leading to CNS depression . The downstream effects of this interaction include calming effects, which are beneficial in managing anxiety and enhancing mental well-being .
Result of Action
The molecular and cellular effects of the action of this compound are primarily observed in the CNS. By enhancing the activity of GABA, it induces CNS depression, leading to calming effects . This results in the mitigation of symptoms of anxiety disorders and enhancement of overall health and quality of life .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves the condensation of benzimidazole nuclei with substituted piperazines . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. For example, the benzimidazole nucleus can be condensed with 4-(propylsulfonyl)piperazine in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness of the process. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzimidazole derivatives .
Scientific Research Applications
2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole
- 2-(4-phenylpiperazin-1-methyl)-1H-benz[d]imidazole
Uniqueness
What sets 2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole apart is its unique combination of the benzimidazole and piperazine moieties, along with the propylsulfonyl group.
Properties
IUPAC Name |
2-[(4-propylsulfonylpiperazin-1-yl)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-2-11-22(20,21)19-9-7-18(8-10-19)12-15-16-13-5-3-4-6-14(13)17-15/h3-6H,2,7-12H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFWQRQADXUCQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((4-bromophenyl)methyl)amino)formamide](/img/structure/B2367957.png)
![[(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2367958.png)



![2-chloro-6-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2367965.png)
![(2E)-N-[2-(4-benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367966.png)

![1-(3,4-Dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone](/img/structure/B2367969.png)
![3-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367970.png)


![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2367976.png)

